molecular formula C10H8BrNO B1449538 5-Bromo-7-methyl-1H-indole-2-carbaldehyde CAS No. 1780553-12-9

5-Bromo-7-methyl-1H-indole-2-carbaldehyde

Cat. No. B1449538
CAS RN: 1780553-12-9
M. Wt: 238.08 g/mol
InChI Key: OAWARFUGAPHJTC-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C9H6BrNO. It is a solid substance with a melting point between 219 - 211 degrees .


Synthesis Analysis

The synthesis of indole derivatives, including 5-Bromo-7-methyl-1H-indole-2-carbaldehyde, has been a subject of interest in recent years due to their significant role in natural products and drugs . The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields) and this was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole .


Molecular Structure Analysis

The molecular structure of 5-Bromo-7-methyl-1H-indole-2-carbaldehyde can be represented by the Inchi Code: 1S/C9H6BrNO/c10-7-1-2-9-6 (3-7)4-8 (5-12)11-9/h1-5,11H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Indole derivatives, including 5-Bromo-7-methyl-1H-indole-2-carbaldehyde, are known for their reactivity. They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Physical And Chemical Properties Analysis

5-Bromo-7-methyl-1H-indole-2-carbaldehyde is a solid substance with a melting point between 219 - 211 degrees . It has a molecular weight of 224.06 .

Safety And Hazards

The safety information for 5-Bromo-7-methyl-1H-indole-2-carbaldehyde indicates that it has several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the research and application of 5-Bromo-7-methyl-1H-indole-2-carbaldehyde and similar indole derivatives are promising. Their significant role in natural products and drugs, and their application as biologically active compounds for the treatment of various disorders in the human body, suggest that they will continue to be a focus of research in the coming years .

properties

IUPAC Name

5-bromo-7-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-2-8(11)3-7-4-9(5-13)12-10(6)7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWARFUGAPHJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-methyl-1H-indole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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